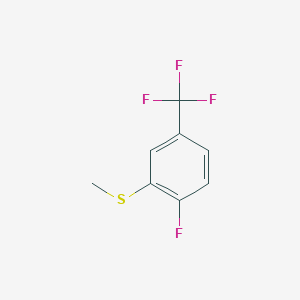

(2-Fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane

Description

(2-Fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane is a fluorinated aromatic thioether characterized by a methylsulfanyl group (-SMe) attached to a phenyl ring substituted with fluorine at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position. This compound is of interest in pharmaceutical and agrochemical research due to the electron-withdrawing properties of the fluorine and CF₃ groups, which modulate reactivity and enhance metabolic stability. Its structure combines lipophilic (CF₃, -SMe) and polar (F) elements, making it a versatile intermediate in organofluorine chemistry .

Properties

IUPAC Name |

1-fluoro-2-methylsulfanyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4S/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUZITZFQJOHUFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC(=C1)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-fluoro-5-(trifluoromethyl)phenyl isocyanate with a suitable thiol reagent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.

Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound .

Scientific Research Applications

(2-Fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2-Fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine and trifluoromethyl groups enhance the compound’s ability to form strong interactions with these targets, leading to specific biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Structural Analogues with Substituent Variations

Table 1: Structural Comparison of Key Analogues

Key Observations:

- Electron-Withdrawing Effects: The trifluoromethyl and fluorine substituents in the target compound enhance electrophilic substitution resistance compared to non-fluorinated thioethers (e.g., 4-methylsulfanyl-2-CF₃-aniline lacks fluorine, reducing steric protection) .

- Steric and Reactivity Differences : The discontinued (3-benzyloxy-2-fluoro-5-CF₃-phenyl)(methyl)sulfane exhibits reduced synthetic utility due to steric hindrance from the benzyloxy group, unlike the unsubstituted target compound .

- Biological Relevance : Benzofuran derivatives (e.g., 2-(2-fluorophenyl)-3-methylsulfanyl-5-phenyl-1-benzofuran) show distinct bioactivity profiles due to their fused aromatic systems, whereas the target compound’s simpler structure favors modular derivatization .

Functional Group Analogues

Table 2: Functional Group Comparison

Key Observations:

- Thioether vs. Sulfonate/Chloride : The target compound’s thioether group is less reactive than triflates (e.g., 4-methylphenyl trifluoromethanesulfonate) or sulfonyl chlorides, limiting its utility in transition-metal catalysis but improving stability in biological environments .

- Solubility: Sulfonic acid derivatives (e.g., 2-[(2-cyano-3-fluoro-5-hydroxyphenyl)sulfanyl]ethanesulfonic acid) exhibit higher aqueous solubility than the hydrophobic target compound, influencing their respective applications in drug formulation vs. agrochemicals .

Biological Activity

(2-Fluoro-5-(trifluoromethyl)phenyl)(methyl)sulfane is an organic compound notable for its unique structural features, including a methylsulfane group and a trifluoromethyl substituent. These characteristics contribute to its significant biological activity, which has been the subject of various research studies. This article explores the compound's biological effects, mechanisms of action, and potential applications in scientific research.

Chemical Structure and Properties

The compound has the following molecular structure:

- Molecular Formula : C₈H₆F₄S

- Key Functional Groups :

- Methylsulfane (–S(CH₃))

- Fluorine (–F)

- Trifluoromethyl (–CF₃)

The presence of fluorine and trifluoromethyl groups enhances its lipophilicity and binding affinity towards biological targets, making it a valuable candidate for pharmacological studies.

Research indicates that this compound interacts with various molecular targets, including enzymes and receptors. The mechanisms proposed include:

- Enzyme Inhibition : The compound may inhibit specific enzyme activities, potentially altering metabolic pathways.

- Receptor Modulation : It may modulate receptor functions, leading to changes in cellular signaling processes.

In Vitro Studies

In vitro studies have shown that this compound can effectively engage with biological systems. Its interactions have been characterized by:

- Binding Affinity : Enhanced binding due to the presence of fluorinated groups, which improves interaction with target proteins.

- Selectivity : Potential selectivity towards certain enzyme classes or receptor types, which is crucial for therapeutic applications.

Case Studies

- Cyclooxygenase Inhibition : Similar compounds containing fluorinated groups have demonstrated selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), suggesting that this compound may exhibit comparable effects. Such inhibition could be beneficial in managing inflammatory conditions .

- Anticancer Properties : Preliminary investigations into related compounds indicate potential anticancer activity, particularly through the modulation of pathways involved in tumor growth and metastasis. This aspect warrants further exploration for therapeutic development .

Comparative Analysis with Similar Compounds

To better understand its biological profile, a comparative analysis with structurally similar compounds is useful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate | Contains an isocyanate group | Potential enzyme inhibitor |

| 2-Fluoro-5-(trifluoromethyl)phenyl isothiocyanate | Contains an isothiocyanate group | Anticancer activity reported |

| 3,5-Bis(trifluoromethyl)phenyl isocyanate | Two trifluoromethyl groups | Notable metabolic effects |

This table illustrates how variations in functional groups can influence biological activity and therapeutic potential.

Applications in Research

The unique properties of this compound make it suitable for various applications:

- Chemical Synthesis : Acts as a building block for more complex molecules in medicinal chemistry.

- Biological Studies : Useful in studying enzyme interactions and protein modifications due to its reactive functional groups.

- Industrial Use : Employed in producing specialty chemicals and materials that require specific reactivity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.